(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide

Description

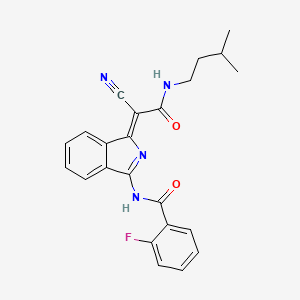

The compound (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide features a structurally complex benzamide scaffold with a fluorinated aromatic ring, isoindole core, and an isopentylamino-cyanoethylidene substituent. Structural characterization methods such as X-ray crystallography (commonly refined using SHELX programs ) and spectroscopic techniques (e.g., NMR, IR) are critical for confirming its stereochemistry and functional groups.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(3-methylbutylamino)-2-oxoethylidene]isoindol-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2/c1-14(2)11-12-26-22(29)18(13-25)20-15-7-3-4-8-16(15)21(27-20)28-23(30)17-9-5-6-10-19(17)24/h3-10,14H,11-12H2,1-2H3,(H,26,29)(H,27,28,30)/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVLWGAIJDSBPZ-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Isopentylamino Group: This step involves the reaction of the intermediate with isopentylamine under controlled conditions.

Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biological processes.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The target compound’s 2-fluorobenzamide group distinguishes it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features a 3-methylbenzamide and hydroxyl group.

Structural Analogues in Agrochemicals

lists benzamide-based pesticides like flutolanil (trifluoromethyl and methoxypropyl substituents) and inabenfide (chlorophenyl-pyridinecarboxamide). These compounds highlight the agrochemical utility of benzamides, where electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance stability and bioactivity. The target compound’s cyano and isopentylamino groups may similarly influence pesticidal or herbicidal activity, though empirical data is lacking.

Piperidine vs. Isoindole Scaffolds

The compound in , (Z)-N-(1-chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, shares a 2-fluorophenyl motif but replaces the isoindole core with a piperidine ring. Piperidine derivatives often exhibit enhanced solubility and metabolic stability, whereas isoindole systems (as in the target compound) may improve planar rigidity for target binding .

Data Table: Key Structural and Functional Comparisons

*Calculated based on IUPAC nomenclature; exact data unavailable in provided evidence.

Research Findings and Implications

- Scaffold Rigidity : The isoindole core may confer greater conformational rigidity than piperidine (), favoring selective target binding but possibly reducing solubility .

- Agrochemical Parallels : Structural similarities to flutolanil () suggest possible antifungal or herbicidal activity, though testing is required to confirm .

Biological Activity

(Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Isoindole moiety connected to a fluorobenzamide.

- Functional Groups : Contains a cyano group and an isopentylamino group, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Tyrosinase Inhibition

Another notable biological activity is its role as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis, making it a target for skin-whitening agents. The compound has shown competitive inhibition against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders.

Case Study: Inhibition of Melanin Production

In a study using B16F10 melanoma cells, this compound significantly reduced melanin production compared to kojic acid, a standard skin-whitening agent. The results indicated that the compound not only inhibited tyrosinase activity but also downregulated melanogenesis-related gene expression.

Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant properties, which may contribute to its overall therapeutic potential. It has shown scavenging activity against free radicals, thereby reducing oxidative stress in cells.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| (Z)-N-(1-(... | 72 | 65 |

| Ascorbic Acid (Control) | 90 | 85 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Enzyme Inhibition : Competitive inhibition of tyrosinase affecting melanin synthesis.

- Antioxidant Activity : Reduction of reactive oxygen species (ROS), thereby mitigating oxidative damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(1-(1-cyano-2-(isopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-fluorobenzamide, and what are common purification challenges?

- Methodology :

- Stepwise Synthesis : Utilize coupling reactions between isoindole derivatives and fluorobenzamide precursors. For example, hydrazone formation (as in ) or condensation of cyanoethylidene intermediates with isopentylamine .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s polarity. HPLC may be required to resolve stereoisomers (Z/E configurations) .

- Analytical Validation : Confirm purity via / NMR (e.g., isoindole C-H protons at δ 7.2–8.1 ppm) and HRMS .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the ethylidene moiety in this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal structures to unambiguously assign the Z-configuration, as demonstrated for analogous hydrazone derivatives () .

- NMR NOE Experiments : Detect spatial proximity between the cyano group and isoindole protons to infer geometry .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for Z/E conformers .

Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?

- Methodology :

- FT-IR : Identify carbonyl stretches (e.g., 1680–1700 cm for amide C=O) and nitrile vibrations (~2200 cm) .

- Multinuclear NMR : Assign aromatic protons (isoindole and fluorobenzamide) and isopentyl CH groups .

- Mass Spectrometry : Use ESI-HRMS to verify molecular ions (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Solubility Optimization : Use co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability .

- Target Engagement Studies : Employ SPR or CETSA to confirm binding to intended targets (e.g., kinase domains) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for the isoindole-fluorobenzamide scaffold?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., isopentylamine → bulkier alkylamines) and evaluate changes in IC values .

- Molecular Docking : Map interactions between the fluorobenzamide moiety and hydrophobic pockets of target proteins (e.g., using AutoDock Vina) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. How can flow chemistry improve the scalability of synthesizing this compound while maintaining stereoselectivity?

- Methodology :

- Continuous-Flow Reactors : Optimize residence time and temperature for key steps (e.g., imine formation) to minimize side products .

- In-Line Monitoring : Use UV-Vis or PAT tools to track reaction progress and adjust parameters dynamically .

- Catalytic Screening : Test immobilized catalysts (e.g., Pd/C) for hydrogenation steps to enhance reproducibility .

Q. What computational approaches are suitable for predicting the compound’s metabolic pathways and toxicity?

- Methodology :

- QSAR Modeling : Train models on cytochrome P450 metabolism data from similar isoindole derivatives .

- ADMET Prediction : Use tools like SwissADME to estimate permeability, CYP inhibition, and hERG liability .

- Molecular Dynamics : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data vs. computational geometry optimizations?

- Methodology :

- Validation Metrics : Compare bond lengths/angles from X-ray structures (e.g., C-N: 1.35–1.40 Å in ) with DFT-optimized values .

- Solvent Effects : Re-optimize computational models using PCM to account for crystal packing forces .

- Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and theoretical structures .

Q. What experimental controls are critical when observing inconsistent biological activity across assay platforms?

- Methodology :

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH, serum concentration) .

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Dose-Response Repetition : Perform triplicate runs with independent compound batches to rule out synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.